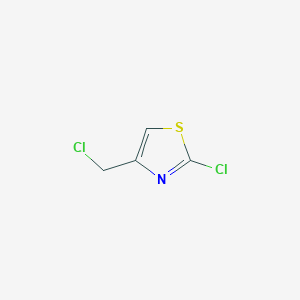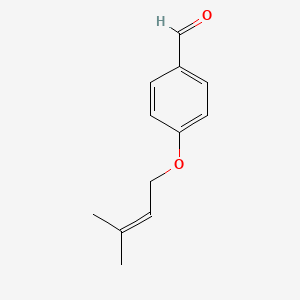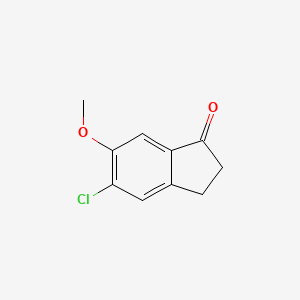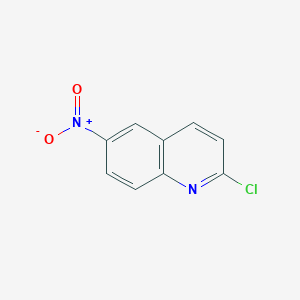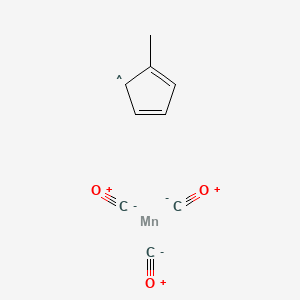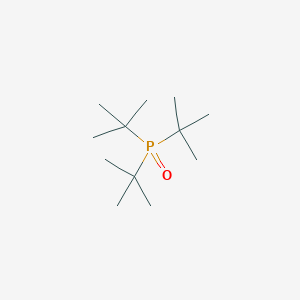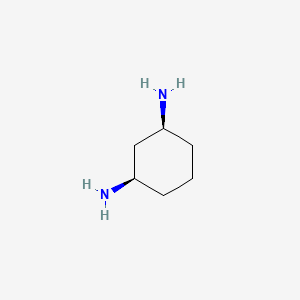
cis-1,3-Cyclohexanediamine
Vue d'ensemble
Description
Cis-1,3-Cyclohexanediamine is a compound widely employed in the biomedical sector and plays a pivotal role in the development of specifically targeted therapeutic agents to combat various ailments .
Synthesis Analysis
The synthesis of cis-1,3-Cyclohexanediamine involves semi-aromatic monomers containing a cyclohexane unit, prepared using a facile interfacial reaction method from 1,4-cyclohexanediamine (trans- or cis-) and 4-fluorobenzoyl chloride (4-FBC) at room temperature .Molecular Structure Analysis
The molecular formula of cis-1,3-Cyclohexanediamine is C6H14N2, and its molecular weight is 114.19 .Chemical Reactions Analysis
Cis-1,3-Cyclohexanediamine is involved in the synthesis of semi-aromatic polyamides . It also perturbs the spectrum of free pyrroloquinoline quinone (PQQ), a covalently linked form of which is the carbonyl cofactor of lysyl oxidase .Physical And Chemical Properties Analysis
Cis-1,3-Cyclohexanediamine is a colorless to almost colorless clear liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 191.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Application Summary
Cis-1,3-Cyclohexanediamine is used in the preparation and study of copper (II) and nickel (II) complexes .
Methods of Application
A series of 1,3-chxn (cis-1,3-cyclohexanediamine) copper (II) and nickel (II) complexes have been prepared and studied using spectroscopic and magnetic techniques .
Results or Outcomes
The copper (II) complexes of 1,3-chxn were found to consist of monomeric distorted octahedra and slightly distorted square planers. The nickel (II) complexes have a square planar structure .
2. High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine
Application Summary
Cis-1,3-Cyclohexanediamine is used in a catalytic methodology to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine .
Methods of Application
The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO). The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) .
Results or Outcomes
The first step resulted in 86.5% molar yield of 1,4-cyclohexanediol, representing a 10.7 wt% yield calculated on a DO weight basis. The second step resulted in near quantitative yield of 1,4-cyclohexanediamine .
3. Synthesis of Platinum Complexes
Application Summary
Cis-1,2-Diaminocyclohexane is used in the synthesis of platinum complexes that have high antitumor activity .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of cis-1,2-Diaminocyclohexane in the synthesis process of platinum complexes .
Results or Outcomes
The platinum complexes synthesized using cis-1,2-Diaminocyclohexane have shown high antitumor activity .
4. Synthesis of Multidentate Ligands
Application Summary
Cis-1,2-Diaminocyclohexane is also used in the synthesis of multidentate ligands for uranyl and transition metal complexation .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of cis-1,2-Diaminocyclohexane in the synthesis process of multidentate ligands .
Results or Outcomes
The multidentate ligands synthesized using cis-1,2-Diaminocyclohexane are used for uranyl and transition metal complexation .
5. Stereoisomerism in Disubstituted Cyclohexanes
Application Summary
Cis-1,3-Cyclohexanediamine is used to study the stereoisomerism in disubstituted cyclohexanes .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of cis-1,3-Cyclohexanediamine in the study of stereoisomerism in disubstituted cyclohexanes .
Results or Outcomes
The study found that the cis isomer is a diastereomer of the trans isomers. All of these isomers may exist as a mixture of two (or more) conformational isomers .
6. High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine
Application Summary
Cis-1,3-Cyclohexanediamine is used in a catalytic methodology to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine .
Methods of Application
The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO). The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) .
Results or Outcomes
The first step resulted in 86.5% molar yield of 1,4-cyclohexanediol, representing a 10.7 wt% yield calculated on a DO weight basis. The second step resulted in near quantitative yield of 1,4-cyclohexanediamine .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3S)-cyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,3-Cyclohexanediamine | |
CAS RN |
26772-34-9 | |
| Record name | 1,3-Diaminocyclohexane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026772349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIAMINOCYCLOHEXANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4DG5UT66T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

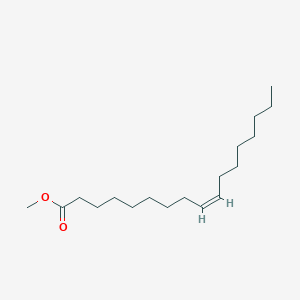
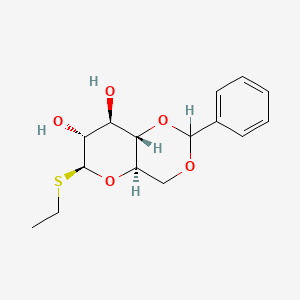
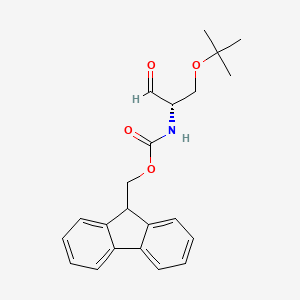
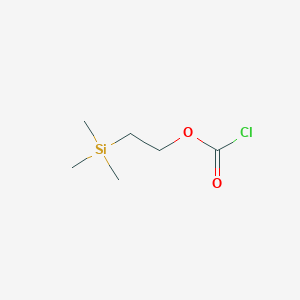
![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)
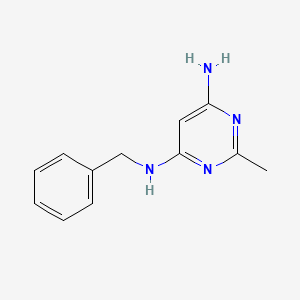
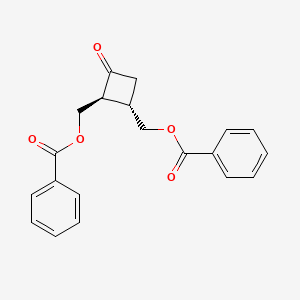
![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)
